Muscazone

Catalog No.
S585722
CAS No.
2255-39-2
M.F
C5H6N2O4
M. Wt
158.11 g/mol
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Muscazone

CAS Number

2255-39-2

Product Name

Muscazone

IUPAC Name

2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

InChI

InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-5(10)11-2/h1,3H,6H2,(H,7,10)(H,8,9)

InChI Key

ASBGWPLVVIASBE-UHFFFAOYSA-N

SMILES

C1=C(OC(=O)N1)C(C(=O)O)N

Synonyms

muscazone

Canonical SMILES

C1=C(OC(=O)N1)C(C(=O)O)N

Description

Muscazone is a natural product found in Amanita muscaria var. muscaria, Amanita muscaria, and Amanita with data available.

Muscazone is a chemical compound primarily derived from the breakdown of ibotenic acid, which occurs under ultraviolet radiation. It is found in certain mushrooms, notably those of the genus Amanita, such as Amanita muscaria (fly agaric) and Amanita pantherina (panther amanita). Muscazone has a chemical formula of C4H6N2O2C_4H_6N_2O_2 and a molecular weight of 114.10 g/mol. While it shares structural similarities with other isoxazole derivatives, muscazone exhibits significantly lower pharmacological activity compared to its more potent relatives, muscimol and ibotenic acid .

Muscazone is formed through the photochemical transformation of ibotenic acid. This reaction can be summarized as follows:

  • Ibotenic Acid to Muscazone: Under UV light, ibotenic acid undergoes decarboxylation and rearrangement to yield muscazone.
  • Stability and Decomposition: Muscazone is relatively stable but can further decompose under extreme conditions, leading to the formation of other compounds or reverting back to ibotenic acid .

Muscazone exhibits minor biological activity compared to other compounds found in Amanita species. Its effects are primarily overshadowed by muscimol, which acts as a potent agonist for the GABA_A receptor, contributing to sedative and hallucinogenic effects. Muscazone itself has not been extensively studied for specific pharmacological effects but is believed to have negligible psychoactive properties .

The synthesis of muscazone typically involves the following methods:

  • Photochemical Reaction: The most common method involves exposing ibotenic acid to UV light, which facilitates its conversion into muscazone.
  • Chemical Synthesis: Alternative synthetic routes have been explored, although they are less common due to the simplicity of the photochemical method. These may involve various organic synthesis techniques but are not widely documented for muscazone specifically .

Research on muscazone's interactions with other compounds is scarce. Most studies focus on its relationship with ibotenic acid and muscimol rather than direct interactions with biological systems or other chemicals. Its presence alongside these compounds may influence their pharmacokinetics or pharmacodynamics indirectly, but detailed studies are needed to elucidate these interactions fully .

Muscazone can be compared with several related compounds, particularly those derived from Amanita species:

CompoundChemical FormulaBiological ActivityUnique Characteristics
MuscimolC4H6N2O2C_4H_6N_2O_2Potent GABA_A receptor agonistStrong psychoactive effects
Ibotenic AcidC5H6N2O4C_5H_6N_2O_4Neurotoxic; induces excitatory effectsPrecursor to both muscimol and muscazone
MuscarineC10H16N2O3C_10H_{16}N_2O_3Cholinergic activityFound in various mushrooms; causes salivation
AmanitinC39H51N10O14SC_{39}H_{51}N_{10}O_{14}SRNA polymerase inhibitor; highly toxicCauses severe liver damage

Muscazone's uniqueness lies in its relatively benign nature compared to the potent psychoactive effects of muscimol and the neurotoxic properties of ibotenic acid. Its role as a minor metabolite highlights the complex chemistry of Amanita species while underscoring the need for further research into its properties and potential applications .

XLogP3

-3.9

Other CAS

2255-39-2

Wikipedia

Muscazone

Dates

Modify: 2024-02-18

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